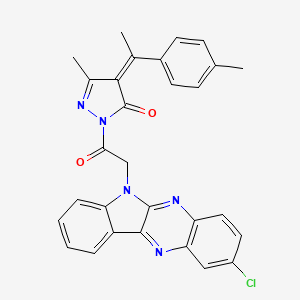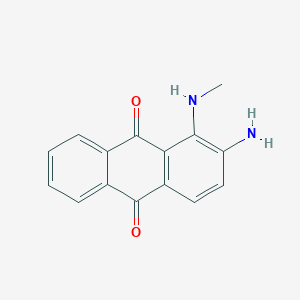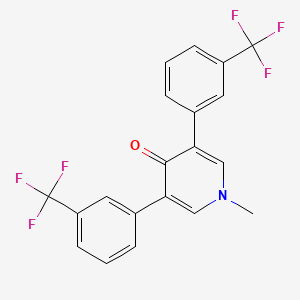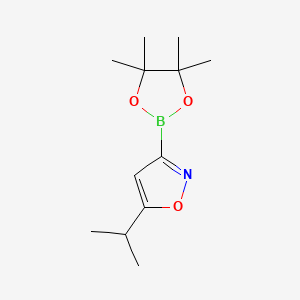![molecular formula C26H29BrO3Si B13137504 ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane CAS No. 1956354-89-4](/img/structure/B13137504.png)
((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane: is a complex organic compound with the molecular formula C26H29BrO3Si and a molecular weight of 497.49616 g/mol . This compound is characterized by the presence of a bromine atom, two phenyl groups, a benzo[d][1,3]dioxole moiety, and a tert-butyl dimethylsilane group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane typically involves multiple steps, starting from readily available precursorsThe final step involves the protection of the hydroxyl group with tert-butyl dimethylsilane under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave irradiation or conventional heating can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the development of new drugs or as a probe to study biological processes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets. The bromine atom and the benzo[d][1,3]dioxole moiety play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: This compound shares the benzo[d][1,3]dioxole moiety but differs in the presence of a carboxaldehyde group instead of the tert-butyl dimethylsilane group.
2,2-Diphenylbenzo[d][1,3]dioxole: This compound lacks the bromine atom and the tert-butyl dimethylsilane group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of the bromine atom, the benzo[d][1,3]dioxole moiety, and the tert-butyl dimethylsilane group makes ((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane unique. These functional groups contribute to its reactivity and versatility in various scientific applications .
Eigenschaften
CAS-Nummer |
1956354-89-4 |
|---|---|
Molekularformel |
C26H29BrO3Si |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
(6-bromo-2,2-diphenyl-1,3-benzodioxol-5-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C26H29BrO3Si/c1-25(2,3)31(4,5)28-18-19-16-23-24(17-22(19)27)30-26(29-23,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-17H,18H2,1-5H3 |
InChI-Schlüssel |
MBXTWAZWTSAVEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1Br)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
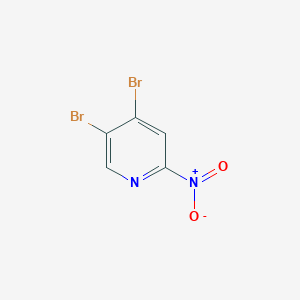
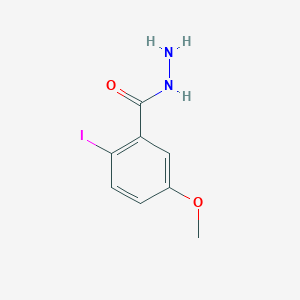
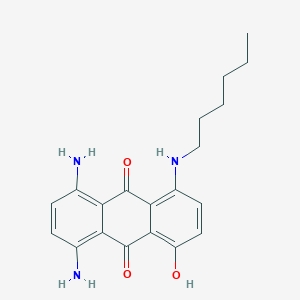

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
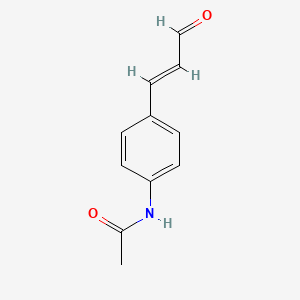
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
